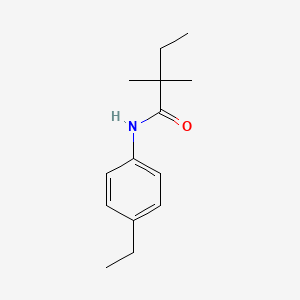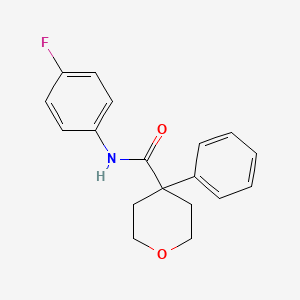![molecular formula C21H26N4O3 B5602523 3-(1-methylbutyl)-8-(quinoxalin-5-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5602523.png)
3-(1-methylbutyl)-8-(quinoxalin-5-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Research on similar compounds has detailed multi-step synthetic pathways starting from basic aromatic or heterocyclic amines. For instance, a study by Guillon et al. (2020) on a pyrrolo[1,2-a]quinoxaline derivative involves a multi-step synthesis starting from 2-nitroaniline, showcasing the complexity and the intricate steps required in synthesizing such compounds (Guillon et al., 2020). This suggests that the synthesis of our target compound would likely involve a complex pathway, potentially starting from quinoxaline derivatives or similar precursors.
Molecular Structure AnalysisThe molecular structure of compounds related to the target molecule has been characterized using techniques like FT-IR, NMR (1H, 13C), X-ray crystallography, and HRMS. For example, the structural characterization of quinoxaline derivatives has been achieved, revealing detailed insights into their molecular frameworks and confirming the identity of synthesized compounds (Guillon et al., 2020). These methodologies would be critical in elucidating the structure of "3-(1-methylbutyl)-8-(quinoxalin-5-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one."
Chemical Reactions and Properties
The chemical reactivity and properties of related compounds have been studied, indicating potential reactions such as three-component synthesis, oxidative cyclization, and acylation reactions that these molecules can undergo. For instance, a study by Lisovenko and Dryahlov (2016) on the three-component reaction involving quinoxaline derivatives underlines the versatility and reactivity of these compounds in creating complex molecular architectures (Lisovenko & Dryahlov, 2016). These findings suggest that our target compound could participate in similar chemical reactions, showcasing a range of chemical properties and reactivities.
科学的研究の応用
Synthesis and Biological Activity
This compound is part of a broader class of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, which have been synthesized and evaluated for their potential in various biological activities. For instance, Caroon et al. (1981) investigated a series of these compounds for their antihypertensive properties in rats, revealing significant findings in the domain of blood pressure regulation without evidence of beta-adrenergic blocking activity, highlighting their potential as alpha-adrenergic blockers (Caroon et al., 1981). Similarly, Guillon et al. (2020) synthesized a quinoxaline derivative showing cytotoxic potential against several human leukemia cell lines, which underscores the compound's potential in cancer research (Guillon et al., 2020).
Chemical Synthesis and Reactivity
Lisovenko et al. (2016) demonstrated the three-component synthesis involving 5-aryl-4-(quinoxalin-2-yl)furan-2,3-diones, highlighting the compound's versatility in synthesizing complex molecular architectures (Lisovenko et al., 2016). Furthermore, the work by Refaat et al. (2004) on synthesizing various quinoxaline derivatives, including antimicrobial assessments, points towards the importance of these compounds in developing new antimicrobial agents (Refaat et al., 2004).
Potential in Drug Development
Research by Xie et al. (2019) on metal-free C3-alkoxycarbonylation of quinoxalin-2(1H)-ones presents a new method for preparing bioactive quinoxaline derivatives, suggesting avenues for drug synthesis and development (Xie et al., 2019). Additionally, the exploration of spirolactams as pseudopeptides for peptide synthesis by Fernandez et al. (2002) indicates the compound's utility in creating constrained surrogates for bioactive peptides (Fernandez et al., 2002).
特性
IUPAC Name |
3-pentan-2-yl-8-(quinoxaline-5-carbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3/c1-3-5-15(2)25-14-21(28-20(25)27)8-12-24(13-9-21)19(26)16-6-4-7-17-18(16)23-11-10-22-17/h4,6-7,10-11,15H,3,5,8-9,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTTLEPQHZOOFJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)N1CC2(CCN(CC2)C(=O)C3=C4C(=CC=C3)N=CC=N4)OC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-{5-[(cyclohexylcarbonyl)amino]-1-methyl-1H-benzimidazol-2-yl}ethyl)-2-furamide](/img/structure/B5602444.png)
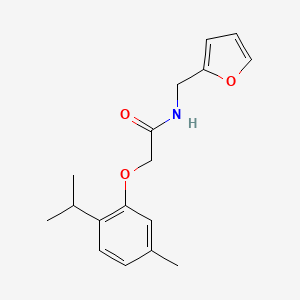
![1-{[4-methoxy-3-(1-piperidinylcarbonyl)phenyl]sulfonyl}azepane](/img/structure/B5602458.png)
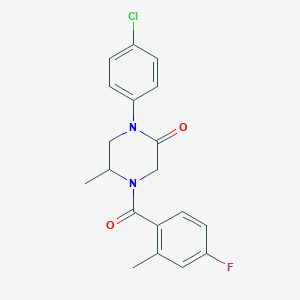
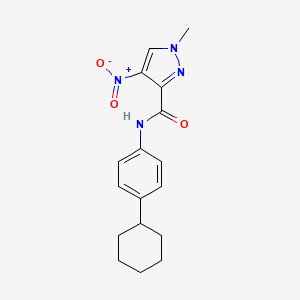
![3-{[4-(1-methyl-1H-benzimidazol-2-yl)-1-piperidinyl]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5602477.png)
![6-methyl-5-(3-methylphenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5602484.png)
acetyl]carbonohydrazonoyl}benzoate](/img/structure/B5602486.png)
![5-butyl-4-ethyl-2-[2-oxo-2-(4-phenyl-1-piperidinyl)ethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5602499.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B5602505.png)

